molecular formula C18H17ClN2O3 B162017 [5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester CAS No. 134068-43-2

[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester

Cat. No.: B162017
CAS No.: 134068-43-2
M. Wt: 344.8 g/mol
InChI Key: QIAARHJYGNKRKZ-UHFFFAOYSA-N
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Description

[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester is a useful research compound. Its molecular formula is C18H17ClN2O3 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound methyl N-[11-(2-chloroacetyl)-5,6-dihydrobenzob

Mode of Action

Based on its structural similarity to other dibenzo[b,f]azepine derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes. Further experimental studies are required to confirm this hypothesis and elucidate the exact mode of action.

Biochemical Pathways

Dibenzo[b,f]azepine derivatives are known to affect various biochemical pathways, including those involved in signal transduction, cell proliferation, and apoptosis

Result of Action

Based on its structural similarity to other dibenzo[b,f]azepine derivatives, it can be hypothesized that it may have effects on cell proliferation, apoptosis, and signal transduction . Further experimental studies are required to confirm this hypothesis and elucidate the exact effects of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues. For example, the compound’s stability and activity could be affected by the presence of enzymes that can metabolize it, or by the presence of transporters that can affect its distribution within the body

Properties

IUPAC Name

methyl N-[11-(2-chloroacetyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-24-18(23)20-14-9-8-13-7-6-12-4-2-3-5-15(12)21(16(13)10-14)17(22)11-19/h2-5,8-10H,6-7,11H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAARHJYGNKRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355379
Record name Methyl [5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134068-43-2
Record name Methyl [5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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